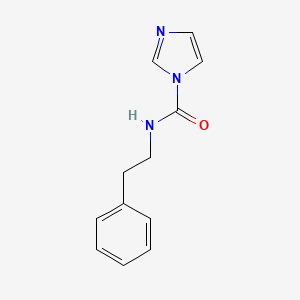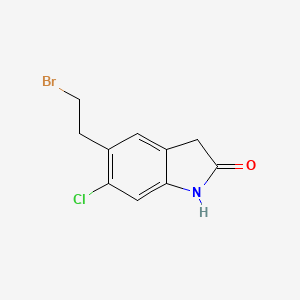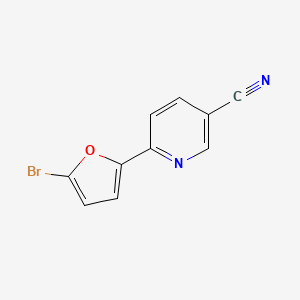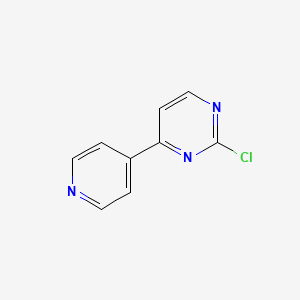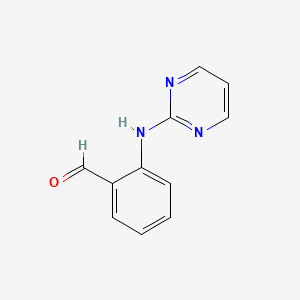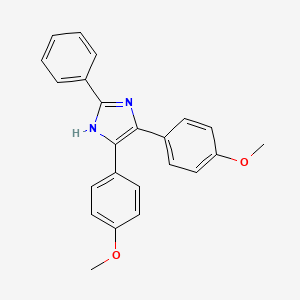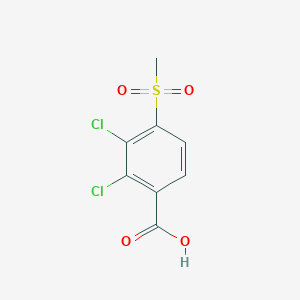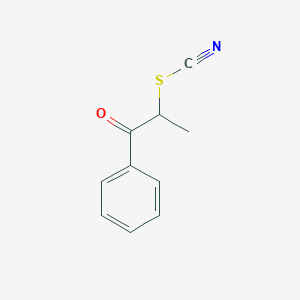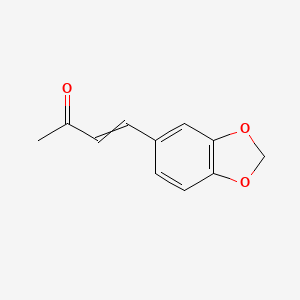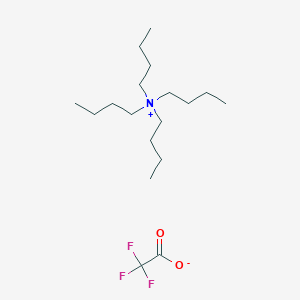
Tetrabutyl-ammonium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl-ammonium trifluoroacetate: is a quaternary ammonium salt with the chemical formula C17H36F3NO3S . It is commonly used in organic synthesis and as a phase transfer catalyst. The compound is known for its ability to facilitate various chemical reactions due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabutyl-ammonium trifluoroacetate can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoroacetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of tetrabutylammonium hydroxide in water.
- Addition of trifluoroacetic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Evaporation of water to obtain the solid product.
Industrial Production Methods: Industrial production of tetrabutylammonium trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrabutyl-ammonium trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Condensation Reactions: It is used as a catalyst in the condensation of alcohols and carboxylic acids.
Friedel-Crafts Reactions: It facilitates the alkylation and acylation of aromatic compounds.
Common Reagents and Conditions:
Reagents: Common reagents used with tetrabutylammonium trifluoroacetate include trifluoroacetic acid, alcohols, carboxylic acids, and aromatic compounds.
Conditions: Reactions typically occur at room temperature or slightly elevated temperatures, often in the presence of a solvent such as methanol or dichloromethane.
Major Products: The major products formed from reactions involving tetrabutylammonium trifluoroacetate depend on the specific reaction type. For example, in substitution reactions, the product is typically a substituted organic molecule, while in condensation reactions, the product is an ester or amide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrabutyl-ammonium trifluoroacetate is widely used in organic synthesis as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology: In biological research, tetrabutylammonium trifluoroacetate is used to study enzyme kinetics and protein interactions. It can also be used in the preparation of buffers and other biochemical reagents.
Medicine: While not directly used as a drug, tetrabutylammonium trifluoroacetate is employed in medicinal chemistry for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In industrial applications, tetrabutylammonium trifluoroacetate is used in the production of polymers, resins, and other materials. It also finds use in the purification of chemicals and the synthesis of specialty compounds.
Wirkmechanismus
The mechanism by which tetrabutylammonium trifluoroacetate exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions and molecules between different phases (e.g., aqueous and organic phases), thereby enhancing the rate of chemical reactions. The compound interacts with molecular targets such as nucleophiles and electrophiles, promoting their reactivity and enabling various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium bromide
- Tetrabutylammonium chloride
- Tetrabutylammonium fluoride
Comparison: Tetrabutyl-ammonium trifluoroacetate is unique among its counterparts due to the presence of the trifluoroacetate anion. This anion imparts distinct properties, such as increased solubility in organic solvents and enhanced catalytic activity in certain reactions. Compared to tetrabutylammonium bromide and chloride, tetrabutylammonium trifluoroacetate is more effective in facilitating reactions involving nucleophiles and electrophiles. Tetrabutylammonium fluoride, on the other hand, is primarily used for deprotection reactions and has different reactivity profiles.
Eigenschaften
Molekularformel |
C18H36F3NO2 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
tetrabutylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C16H36N.C2HF3O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-2(4,5)1(6)7/h5-16H2,1-4H3;(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
WTEXQPWIUJQYJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


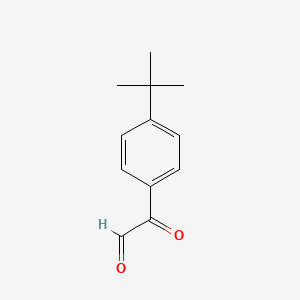
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B8773449.png)


